1-(methylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole
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Overview
Description
1-(methylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methylsulfonyl group, a trifluoromethyl-substituted phenyl group, and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the use of trifluoromethyl-substituted benzyl halides in nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(methylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfonyl or trifluoromethyl-substituted phenyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-(methylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Methylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-benzimidazole
- 1-Methylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-thiazole
- 1-Methylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-oxazole
Comparison: 1-(methylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole is unique due to its dihydroimidazole ring, which imparts distinct chemical and biological properties compared to similar compounds with benzimidazole, thiazole, or oxazole rings
Properties
IUPAC Name |
1-methylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2S2/c1-21(18,19)17-6-5-16-11(17)20-8-9-3-2-4-10(7-9)12(13,14)15/h2-4,7H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBOMNZZSRTGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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